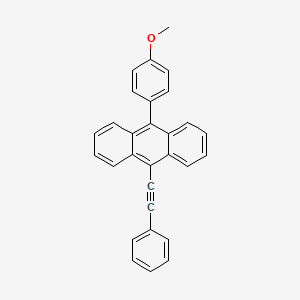![molecular formula C10H11N3O B14133147 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944906-82-5](/img/structure/B14133147.png)
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Overview
Description
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the reaction of p-toluic hydrazide with glycine via a polyphosphoric acid condensation route . The reaction is high yielding, with an 87% success rate. The compound is then characterized using various spectroscopic techniques such as UV-Vis, FTIR, DSC, and NMR .
Chemical Reactions Analysis
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties are being explored in various studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential bacterial enzymes .
Comparison with Similar Compounds
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds such as:
1-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine: This compound has a similar structure but contains an oxazole ring instead of an oxadiazole ring.
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine: This compound is almost identical but may have different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific biological activities and the ease with which it can be synthesized and modified for various applications.
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKQCWGJCCBIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231473 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-82-5 | |
| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


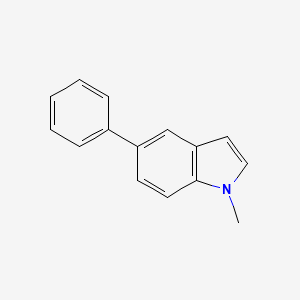
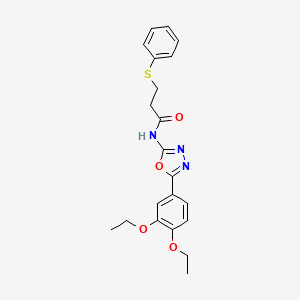
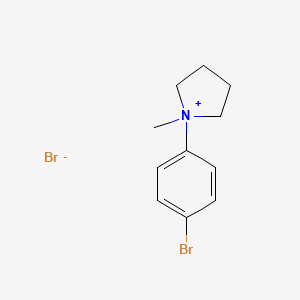

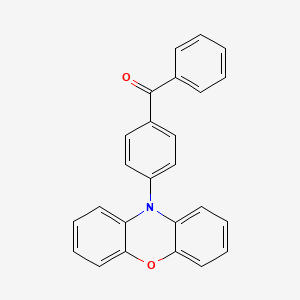
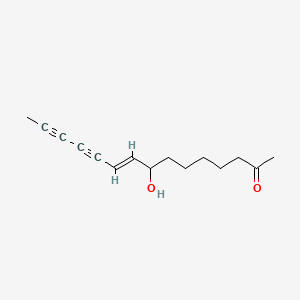


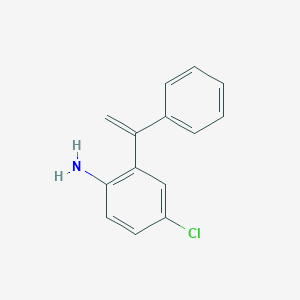
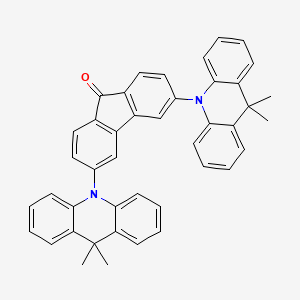
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14133123.png)
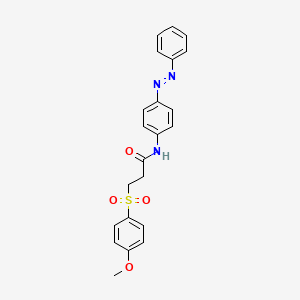
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14133127.png)
